3-Methyl-2-butanol

Catalog No.
S578966
CAS No.
598-75-4
M.F
C5H12O
CH3(CH2)2CHOHCH3
C5H12O
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-butanol

CAS Number

598-75-4

Product Name

3-Methyl-2-butanol

IUPAC Name

3-methylbutan-2-ol

Molecular Formula

C5H12O
CH3(CH2)2CHOHCH3
C5H12O

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3

InChI Key

MXLMTQWGSQIYOW-UHFFFAOYSA-N

SMILES

CC(C)C(C)O

solubility

56 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 16.6 (good)

Synonyms

Isopropyl methyl carbinol

Canonical SMILES

CC(C)C(C)O

The exact mass of the compound 3-Methyl-2-butanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 56 mg/ml at 25 °c56 mg/ml at 25 °csolubility in water, g/100ml at 20 °c: 16.6 (good). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71162. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3-Methyl-2-butanol (CAS: 598-75-4), commonly known as sec-isoamyl alcohol, is a branched secondary alcohol utilized extensively as a specialty solvent, a chiral building block, and a direct precursor for ketone synthesis [1]. In industrial and laboratory procurement, its value is defined by its specific steric profile, secondary hydroxyl reactivity, and a boiling point of 112 °C [2]. These baseline properties differentiate it from primary and tertiary amyl alcohol isomers, making it the required choice for processes demanding controlled oxidation, enzymatic kinetic resolution, or milder thermal solvent recovery [3].

Substituting 3-methyl-2-butanol with more common amyl alcohols—such as 3-methyl-1-butanol (isoamyl alcohol) or 2-methyl-2-butanol (tert-amyl alcohol)—results in fundamental process failures [1]. Tertiary alcohols like 2-methyl-2-butanol cannot undergo standard oxidation to form ketones, rendering them useless as precursors for methyl isopropyl ketone (MIPK) [2]. Conversely, primary alcohols like 3-methyl-1-butanol lack a stereocenter, meaning they cannot be utilized in chiral resolution workflows or asymmetric synthesis [1]. Furthermore, 3-methyl-2-butanol possesses a significantly lower boiling point than its primary isomer, and substituting it in solvent applications forces the use of harsher evaporation conditions that can thermally degrade sensitive solutes [3].

Enhanced Volatility for Milder Solvent Recovery

In solvent-driven workflows, the boiling point of the medium dictates the thermal stress applied to the product during recovery. 3-Methyl-2-butanol exhibits a boiling point of 112 °C [1], which is substantially lower than that of its primary isomer, 3-methyl-1-butanol (130–132 °C)[2]. This ~18 °C difference allows for significantly milder evaporation conditions, reducing the risk of thermal degradation for sensitive intermediates or active pharmaceutical ingredients (APIs) when compared to standard isoamyl alcohol baselines.

Evidence DimensionBoiling Point / Volatility
Target Compound Data112 °C
Comparator Or Baseline3-Methyl-1-butanol (130–132 °C)
Quantified Difference~18 °C reduction in boiling point
ConditionsStandard atmospheric pressure (100 kPa)

Enables lower-temperature solvent stripping, protecting thermally labile compounds and reducing energy consumption during process scale-up.

Precursor Competence for Ketone Synthesis

When procuring an amyl alcohol as a precursor for ketone synthesis, the position of the hydroxyl group is critical. 3-Methyl-2-butanol, a secondary alcohol, undergoes clean oxidation or catalytic dehydrogenation to yield 3-methyl-2-butanone (methyl isopropyl ketone, MIPK) with high equilibrium yields, reaching up to 99.5% under optimized catalytic conditions [1]. In strict contrast, 2-methyl-2-butanol (tert-amyl alcohol) is a tertiary alcohol that completely resists standard oxidation, making it entirely unviable for this synthetic pathway [2].

Evidence DimensionOxidation / Dehydrogenation Competence
Target Compound DataReadily oxidizes to 3-methyl-2-butanone (up to 99.5% yield)
Comparator Or Baseline2-Methyl-2-butanol (Tertiary alcohol)
Quantified DifferenceQuantitative conversion vs. zero reactivity
ConditionsCatalytic dehydrogenation (e.g., Cu/SiO2 at 300 °C) or standard chemical oxidation

Mandates the selection of 3-methyl-2-butanol over tertiary isomers when the procurement objective is downstream ketone manufacturing.

Enzymatic Enantioselectivity for Chiral Building Blocks

3-Methyl-2-butanol is a highly effective substrate for enzymatic kinetic resolution, frequently utilized with lipases like Candida antarctica lipase B (CALB) [1]. Because it possesses a stereocenter at the C2 position, it can be resolved into enantiomerically pure (R)- and (S)-3-methyl-2-butanol [2]. Primary amyl alcohols, such as 3-methyl-1-butanol, are achiral and completely lack this capability, forcing buyers to procure the secondary isomer for any asymmetric synthesis workflow [1].

Evidence DimensionChiral Resolution Potential
Target Compound DataPossesses C2 stereocenter; resolvable via CALB lipases
Comparator Or Baseline3-Methyl-1-butanol (Achiral)
Quantified DifferenceBinary capability (resolvable vs. non-resolvable)
ConditionsLipase-catalyzed transesterification / hydrolysis

Provides the necessary stereocenter for producing enantiopure intermediates, a critical requirement for pharmaceutical and agrochemical synthesis.

Precursor for Methyl Isopropyl Ketone (MIPK) Production

Directly following from its secondary alcohol reactivity, 3-methyl-2-butanol is the mandatory starting material for synthesizing MIPK via catalytic dehydrogenation or oxidation [1]. This pathway is critical for manufacturing high-energy-density fuel additives and specialty solvents where tertiary isomers like 2-methyl-2-butanol fail to react [2].

Chiral Auxiliary and Building Block Synthesis

Leveraging its C2 stereocenter, this compound is procured for asymmetric synthesis workflows [3]. Enzymatic kinetic resolution using CALB yields enantiopure (R)- or (S)-3-methyl-2-butanol, which is subsequently used to introduce chirality into complex pharmaceutical and agrochemical intermediates [4].

Mild-Recovery Extraction Solvent

Driven by its 112 °C boiling point, 3-methyl-2-butanol is selected as an extraction solvent for thermally sensitive compounds [5]. It outperforms isoamyl alcohol by allowing solvent stripping at temperatures nearly 18 °C lower, thereby minimizing thermal degradation during downstream processing [6].

Physical Description

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

1.3

Boiling Point

119 °C

Flash Point

33 °C

Vapor Density

Relative vapor density (air = 1): 3.0

Density

Relative density (water = 1): 0.8
0.815-0.821

LogP

1.28
1.25

Melting Point

-50 °C

GHS Hazard Statements

Aggregated GHS information provided by 1471 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (12.58%): Flammable liquid and vapor [Warning Flammable liquids];
H332 (99.93%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 20 °C: 0.55

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1517-66-4
598-75-4
6032-29-7

Wikipedia

3-methyl-2-butanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Butanol, 3-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

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